REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].CCN(CC)CC.Br[CH2:17][CH2:18][CH2:19][CH2:20][C:21](Cl)=[O:22].C(=O)([O-])[O-].[Cs+].[Cs+].[OH-].[Na+].Cl>CN(C)C1C=CN=CC=1.C(Cl)(Cl)Cl.CN(C=O)C.C1COCC1.O>[O:22]=[C:21]1[CH2:20][CH2:19][CH2:18][CH2:17][N:1]1[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8] |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
4.46 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
2.95 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCC(=O)Cl
|
Name
|
|
Quantity
|
0.122 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
cesium carbonate
|
Quantity
|
4.89 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the reaction mixture was washed with 1N HCl until the aqueous layer
|
Type
|
WASH
|
Details
|
washed with H2O, aqueous saturated NaHCO3 solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration to dryness
|
Type
|
CUSTOM
|
Details
|
gave a yellow oil which
|
Type
|
CUSTOM
|
Details
|
partitioned between EtOAc and ice water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
washed with H2O, aqueous saturated NaHCO3 solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration to dryness
|
Type
|
CUSTOM
|
Details
|
gave a crude product which
|
Type
|
STIRRING
|
Details
|
with stirring at ambient temperature for 2 hr
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
washed with H2O, aqueous saturated NaHCO3 solution, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |